4-chloro-N-methylphthalazin-1-amine

Medicinal Chemistry GPCR Pharmacology SAR

This compound is the precise N-methyl analog of the phthalazine scaffold, critical for SAR studies where N-ethyl or N-phenyl analogs (e.g., PDE10A/VEGFR-2 inhibitors) show potent activity. With weak M4 muscarinic antagonism (IC50 > 150 µM), it serves as an ideal negative control for target specificity validation. The reactive 4-chloro group enables versatile nucleophilic substitution for derivative synthesis. Ensure reproducibility by sourcing the exact N-methyl substitution—non-interchangeable with higher-potency analogs.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 13580-85-3
Cat. No. B178282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-methylphthalazin-1-amine
CAS13580-85-3
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C2=CC=CC=C21)Cl
InChIInChI=1S/C9H8ClN3/c1-11-9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,1H3,(H,11,13)
InChIKeyIVEYGGNOVQXDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3): A Phthalazine-Based Research Chemical for Selective SAR and Negative Control Applications


4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3) is a synthetic heterocyclic organic compound belonging to the phthalazine family, characterized by a phthalazine core substituted with a chlorine atom at position 4 and an N-methylamine group at position 1 . With a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol, it is primarily utilized as a research chemical in medicinal chemistry, often serving as a synthetic intermediate or a reference compound in structure-activity relationship (SAR) studies . Its commercial availability typically ranges from 95% to 98% purity .

Why 4-Chloro-N-methylphthalazin-1-amine Cannot Be Casually Substituted with Other 1-Aminophthalazine Analogs


The specific N-methyl substitution on the 1-aminophthalazine scaffold of 4-chloro-N-methylphthalazin-1-amine (CAS 13580-85-3) is a critical determinant of its biological and physicochemical profile, making it non-interchangeable with its close analogs. Small changes in the N-substituent lead to drastic shifts in target potency and selectivity. For instance, while the N-ethyl analog (CAS 496028-43-4) is a potent PDE10A inhibitor with sub-nanomolar IC50 values [1], and N-phenyl or N-pyridinylmethyl analogs (e.g., Vatalanib, CAS 212141-54-3) are high-affinity VEGFR-2 kinase inhibitors (IC50 = 37 nM) , the N-methyl derivative exhibits markedly weaker activity across tested targets, including an IC50 > 150 µM against the M4 muscarinic receptor [2]. This profound sensitivity to N-substitution underscores the necessity of using the exact compound for reproducible SAR studies or when a low-potency control is required.

Quantitative Evidence for 4-Chloro-N-methylphthalazin-1-amine: Potency, Physicochemical, and Functional Differentiation from Analogs


Differential Muscarinic Receptor Antagonist Potency: N-Methyl vs. N-Ethyl Substitution

The N-methyl substituted 4-chloro-N-methylphthalazin-1-amine exhibits very weak antagonist activity at the rat muscarinic M4 receptor, with an IC50 > 150,000 nM. In stark contrast, the N-ethyl analog (4-chloro-N-ethylphthalazin-1-amine) demonstrates high potency as a PDE10A inhibitor, with an IC50 as low as 0.28 nM [1]. This >500,000-fold difference in potency highlights how a minor structural modification (methyl to ethyl) fundamentally alters the compound's biological target profile.

Medicinal Chemistry GPCR Pharmacology SAR

Comparison of VEGFR-2 Kinase Inhibition: N-Methyl vs. N-Pyridinylmethyl Substitution

While 4-chloro-N-methylphthalazin-1-amine lacks documented activity against VEGFR-2, its close structural analog Vatalanib (N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) is a potent VEGFR-2 inhibitor with an IC50 of 37 nM . The presence of the N-pyridinylmethyl and N-4-chlorophenyl groups in Vatalanib is essential for high-affinity kinase binding, whereas the simple N-methyl substitution of the target compound renders it inactive at this clinically relevant target. This is further supported by the finding that other 4-arylamino-phthalazin-1-yl-benzamides exhibit VEGFR-2 IC50 values as low as 0.078 µM [1].

Oncology Kinase Inhibitors Angiogenesis

Lipophilicity and Physicochemical Properties: N-Methyl vs. Primary Amine Analog

4-Chloro-N-methylphthalazin-1-amine has a calculated LogP of 2.32, indicating moderate lipophilicity . Its primary amine analog, 4-chloro-phthalazin-1-ylamine (CAS 13580-86-4), has a slightly higher calculated LogP of 2.45 . While the difference is modest, the addition of the N-methyl group reduces lipophilicity, which can impact solubility and membrane permeability in cellular assays. Both compounds are typically available at ≥95% purity and are recommended for storage at 2-8°C, sealed and dry [REFS-1, REFS-3].

Medicinal Chemistry ADME Physicochemical Profiling

Synthetic Utility as a Versatile Intermediate vs. More Complex Analogs

4-Chloro-N-methylphthalazin-1-amine is a valuable synthetic intermediate due to the reactivity of its chlorine atom at position 4, which can undergo nucleophilic substitution reactions to generate diverse phthalazine derivatives . In contrast, more elaborated analogs like Vatalanib, which possess a fully substituted 1-position and a pyridinylmethyl group at the 4-position, are terminal research compounds not amenable to further diversification. This makes 4-chloro-N-methylphthalazin-1-amine a preferred starting material for medicinal chemistry campaigns seeking to explore the SAR of the phthalazine core, whereas analogs with complex N-substituents are used for target validation.

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Validated Research and Industrial Applications for 4-Chloro-N-methylphthalazin-1-amine Based on Comparative Evidence


Negative Control for Muscarinic Acetylcholine Receptor Assays

Due to its weak antagonist activity at the M4 muscarinic receptor (IC50 > 150 µM), 4-chloro-N-methylphthalazin-1-amine is an ideal negative control compound for validating the specificity of muscarinic receptor antagonists. Its lack of potency ensures that any observed activity in a test compound can be attributed to the compound's specific interaction with the receptor, not off-target effects of the phthalazine scaffold [1].

Structure-Activity Relationship (SAR) Studies of the Phthalazine Scaffold

The compound serves as a key reference point in SAR studies. By comparing its biological profile (low potency, specific physicochemical properties) with those of N-ethyl, N-phenyl, or N-pyridinylmethyl analogs (which exhibit high potency against PDE10A or VEGFR-2), researchers can delineate the structural features required for activity against a given target. This is essential for rational drug design [2].

Synthetic Intermediate for the Preparation of Diversified Phthalazine Libraries

The reactive 4-chloro group on 4-chloro-N-methylphthalazin-1-amine makes it a versatile building block for nucleophilic substitution reactions. It can be used to synthesize a wide array of novel phthalazine derivatives for screening in medicinal chemistry programs, a function that more complex and fully elaborated phthalazine-based drugs cannot serve .

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